1-(3-Chloroisoxazol-5-yl)ethanone
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Overview
Description
1-(3-Chloroisoxazol-5-yl)ethanone is a chemical compound that belongs to the isoxazole family, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroisoxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropiolic acid with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloroisoxazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the isoxazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
1-(3-Chloroisoxazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloroisoxazol-5-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The molecular targets and pathways involved vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, which shares the same five-membered ring structure.
Thiazole: A similar heterocyclic compound containing sulfur instead of oxygen.
Oxazole: Another related compound with an oxygen atom in the ring but lacking the chlorine substituent.
Uniqueness
1-(3-Chloroisoxazol-5-yl)ethanone is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This chlorine substituent can enhance the compound’s ability to participate in nucleophilic substitution reactions and may also affect its interaction with biological targets .
Properties
Molecular Formula |
C5H4ClNO2 |
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Molecular Weight |
145.54 g/mol |
IUPAC Name |
1-(3-chloro-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C5H4ClNO2/c1-3(8)4-2-5(6)7-9-4/h2H,1H3 |
InChI Key |
HWSFCNIVSUSBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NO1)Cl |
Origin of Product |
United States |
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